CB2 Receptor Affinity Range for Indol-3-yl-oxoacetamide Chemotype Confirms Structural Sensitivity
In a systematic study of indol-3-yl-oxoacetamide CB2 ligands, Ki values for the series ranged from 377 nM down to 0.37 nM, depending on the amide side chain identity. This 1,000-fold affinity range establishes that small structural modifications—such as the choice of the tetrahydrofurfuryl vs. alternative amide substituents—produce profound, quantitative differences in target engagement. While the specific Ki for 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(oxolan-2-yl)methyl]acetamide was not individually reported in this publication, the class-level data provide a quantitative framework for expecting differentiated affinity based on its unique 2-methylindole and tetrahydrofurfuryl side chain combination [1].
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not individually reported; belongs to indol-3-yl-oxoacetamide class with Ki range 0.37–377 nM |
| Comparator Or Baseline | Indol-3-yl-oxoacetamide series: Ki range 377 nM (weakest) to 0.37 nM (most potent, e.g., fluorinated derivative 8) |
| Quantified Difference | ~1,000-fold Ki span across the class; affinity is exquisitely dependent on amide substituent identity |
| Conditions | Radioligand binding assay using [³H]CP-55,940 on membranes from HEK-293 cells expressing human recombinant CB2 receptor [1] |
Why This Matters
Procurement of the exact amide-substituted derivative is essential because even within a single chemotype, target affinity varies by three orders of magnitude, directly impacting the ability to reproduce published biological results or construct meaningful SAR series.
- [1] Pasquini S, Mugnaini C, Ligresti A, Tafi A, Brogi S, Falciani C, Pedani V, Pesco N, Guida F, Luongo L, Varani K, Borea PA, Maione S, Di Marzo V, Corelli F. Design, synthesis, and pharmacological characterization of indol-3-ylacetamides, indol-3-yloxoacetamides, and indol-3-ylcarboxamides: potent and selective CB2 cannabinoid receptor inverse agonists. J Med Chem. 2012;55(11):5391-402. View Source
